
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a methoxyphenyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the microbial transformation of aromatic compounds using genetically modified bacteria such as Pseudomonas putida. This method utilizes dioxygenase enzymes to catalyze the conversion of benzene derivatives into the desired diol compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale microbial fermentation processes. These processes are optimized to achieve high yields and purity of the compound. For example, the use of fed-batch fermentation techniques can result in the production of significant quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexane derivatives .
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various polymers and other organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: The compound is used in the production of high-performance polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as dioxygenases, which catalyze its conversion into other biologically active compounds. These interactions can influence various biochemical pathways, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-1,2-Dihydroxycyclohexa-3,5-diene: A structurally similar compound with two hydroxyl groups on the cyclohexadiene ring.
trans-1,2-Dihydroxycyclohexa-3,5-diene: Another similar compound with a different stereochemistry.
3,5-Cyclohexadiene-1,2-diol: A compound with a similar cyclohexadiene structure but without the methoxyphenyl group
Uniqueness
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8,12-15H,1H3 |
Clé InChI |
GBRSZJBWJYMFPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=CC(C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


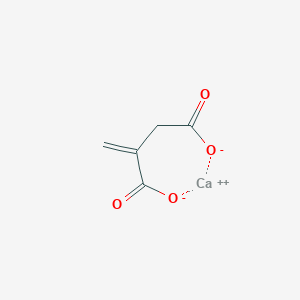

![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
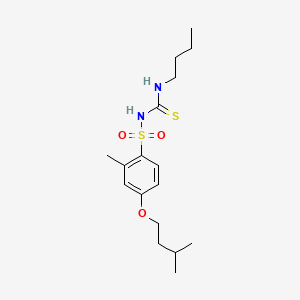

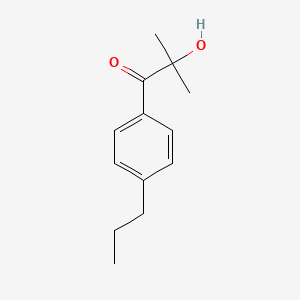

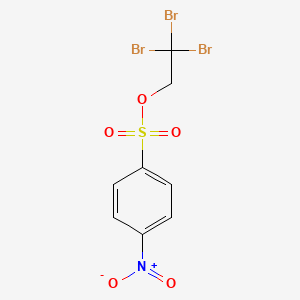
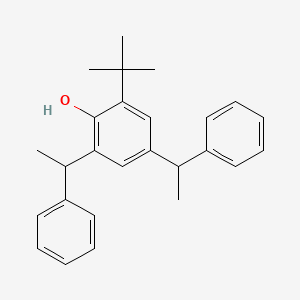
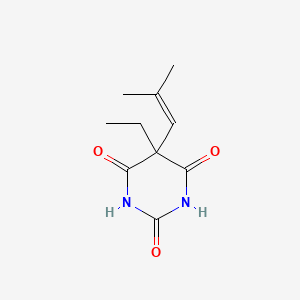
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)
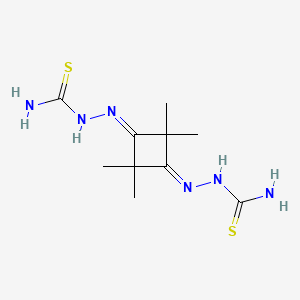
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
